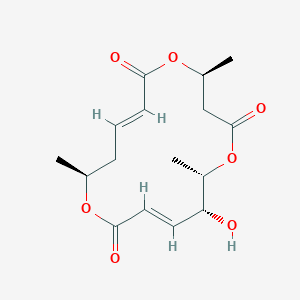

Macrosphelide C

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22O7 |

|---|---|

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(4S,7E,10S,13E,15R,16S)-15-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |

InChI |

InChI=1S/C16H22O7/c1-10-5-4-6-14(18)22-11(2)9-16(20)23-12(3)13(17)7-8-15(19)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11-,12-,13+/m0/s1 |

InChI Key |

LHDGUPDIEZSEGS-HRABQTKNSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/C(=O)O[C@H](CC(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(=O)OC(C(C=CC(=O)O1)O)C)C |

Synonyms |

macrosphelide C |

Origin of Product |

United States |

Overview of Macrosphelides As Natural Macrolide Polyketides

Macrosphelides are classified as macrolides, a significant family of natural products that are a subset of the broader polyketide class. nih.govnih.govwikipedia.org Polyketides are secondary metabolites produced by a wide variety of organisms, including bacteria, fungi, and plants, and are synthesized through the repeated condensation of acyl-CoA precursors by enzymes known as polyketide synthases (PKS). nih.govresearchgate.net

The defining characteristic of a macrolide is a large macrocyclic lactone ring, which is a cyclic ester. wikipedia.orgnih.gov These rings can vary in size, but macrosphelides are specifically noted for their 16-membered core. researchgate.netnih.gov Unlike many well-known antibiotic macrolides that feature attached deoxy sugars, the macrosphelide structure is distinguished by the presence of three ester linkages within its 16-membered ring. researchgate.netwikipedia.org The natural origin and diverse bioactivities of marine and microbial macrolides make them a subject of extensive research for potential new therapeutic agents. nih.gov

Discovery, Isolation, and Production of Macrosphelide C

Putative Enzymatic Machinery

The biosynthesis of Macrosphelide C is thought to involve several key enzymes, with cytochrome P450 monooxygenases and manganese-dependent peroxidases being of particular interest.

Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes known for their ability to catalyze a wide range of regio- and stereoselective oxidation reactions. biomolther.orgrsc.orgmdpi.com In the context of macrosphelide biosynthesis, it is hypothesized that CYPs are involved in key hydroxylation steps. nih.gov The induction of macrosphelide formation by iron and manganese ions in Pleurotus ostreatus suggests that reactions catalyzed by enzymes associated with cytochrome P450 could be a limiting step in the biosynthetic pathway. nih.gov These enzymes are known to be involved in the hydroxylation of various substrates, including steroids, in Pleurotus species. nih.gov

Manganese-dependent peroxidase (MnP) is another crucial enzyme implicated in the biosynthesis of macrosphelides, particularly in ligninolytic fungi like Pleurotus ostreatus. nih.govscielo.br MnP is a heme-containing enzyme that oxidizes Mn(II) to the highly reactive Mn(III). wikipedia.orgresearchgate.net The Mn(III) ion, stabilized by chelators, can then act as a diffusible redox mediator to oxidize various phenolic and non-phenolic compounds. scielo.brfrontiersin.org The observation that manganese ions induce macrosphelide production strongly supports the involvement of MnP in the biosynthetic pathway. nih.gov

Stereochemical Control in Biosynthetic Pathways

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's biological activity. In macrosphelides, the stereochemistry at various chiral centers dictates their specific properties.

The formation of the chiral center at the C-12 position is a key aspect of the biosynthesis of certain macrosphelides. While this compound itself does not possess a hydroxyl group at C-12, the stereochemical control at this position is crucial for other members of the macrosphelide family, such as J and K, which do have an oxygenated C-12 carbon. clockss.org The enzymatic machinery involved in the biosynthesis must exert precise control to establish the correct stereoconfiguration at this and other chiral centers, a fundamental aspect of creating stereochemically complex natural products. helsinki.fiwhiterose.ac.uk The study of how enzymes achieve this level of control is an active area of research in chemical biology. rsc.orglibretexts.org

Table 2: Key Enzymes Implicated in this compound Biosynthesis

| Enzyme | Putative Function | Reference |

|---|---|---|

| Cytochrome P450 Monooxygenase | Hydroxylation reactions | nih.gov |

| Manganese-Dependent Peroxidase | Oxidation reactions | nih.gov |

Determination of Absolute Stereochemistry

Application of the Modified Mosher Method

The absolute configuration of this compound, which had not been determined in its initial isolation, was later established through X-ray analysis and the application of the modified Mosher method. capes.gov.brmdpi.com This chemical procedure is a powerful tool in stereochemistry for determining the absolute configuration of chiral secondary alcohols.

The method involves the esterification of the secondary alcohol —in this case, the hydroxyl group on the this compound backbone—with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By analyzing the differences in the 1H NMR chemical shifts (Δδ values, calculated as δS - δR) of the protons near the newly formed ester, the absolute stereochemistry of the alcohol center can be deduced. This technique was crucial in confirming the stereochemical assignments within the this compound structure. capes.gov.brmdpi.com The modified Mosher method has been widely used in the structural elucidation of other complex natural products, including other macrosphelides and marine natural products. mdpi.comcore.ac.uknih.gov

Comparison with Synthetic Standards and Analogues

The structural assignment of this compound was unequivocally confirmed through total synthesis. clockss.org Synthetic chemists have developed various routes to produce macrosphelides, providing access to these molecules for biological study and structural verification. mdpi.comnih.gov One approach involved the oxidative derivatization of a simpler "macrosphelide core" structure. clockss.org This strategy successfully produced several macrosphelide analogues, and notably, this compound itself. clockss.org

Crucially, the spectral data of the synthetically produced this compound were compared with those of the natural, authentic sample. clockss.org The data were found to be in "good agreement," providing definitive proof of the proposed structure. clockss.org This comparison typically involves high-resolution mass spectrometry (HRMS) to confirm the molecular formula and detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra (such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC) to confirm the connectivity and relative stereochemistry of the atoms.

Furthermore, the synthesis of numerous analogues of macrosphelides has been a significant area of research. mdpi.comrsc.org These synthetic efforts, including combinatorial and fluorinated chemistry approaches, have not only helped to confirm the structures of natural macrosphelides but have also been instrumental in exploring the structure-activity relationships (SAR) of this class of compounds. mdpi.commdpi.com

Structural Revisions and Confirmation of Related Macrosphelides

The study of this compound and its synthesis is part of a broader investigation into the family of macrosphelide natural products. clockss.org The structural elucidation of this family has occasionally involved the revision of initially proposed structures. For instance, the total synthesis of Macrosphelide D (MSD) was instrumental in revising its structure. nih.gov Initial analysis suggested MSD was a stereoisomer of other known macrosphelides, but after synthesizing all 16 possible stereoisomers and finding that none matched the natural product, researchers hypothesized and later confirmed through synthesis and NMR studies that MSD was, in fact, a regioisomeric 15-membered lactone, not a 16-membered one. nih.gov

Similarly, the first total syntheses of Macrosphelides J and K were undertaken to elucidate their complete, previously unknown, absolute stereochemistries. rsc.org By assuming that some of the stereocenters were identical to those in other known macrosphelides, researchers designed a synthetic route that ultimately confirmed the full structures of these complex molecules. rsc.org These examples highlight the powerful interplay between isolation, spectroscopic analysis, and total synthesis in the definitive structural determination of complex natural products like the macrosphelides. acs.orgresearchgate.net

Structural Characteristics of the Macrosphelide Core

The fundamental structure of the macrosphelide family is a 16-membered macrocycle. researchgate.netnih.gov A key and distinguishing feature of this core structure is the presence of three intramolecular ester bonds (lactone linkages) that form the large ring. researchgate.net This makes them the first identified 16-membered-ring macrolides to possess three such linkages. researchgate.net

The elucidation of these structures was accomplished through a combination of spectroscopic methods, X-ray crystallographic analysis, and chemical transformations. researchgate.netnih.gov The different members of the macrosphelide family, such as A, B, and C, are structural analogues that differ in the oxidation state or substitution at specific positions on this shared core. For instance, Macrosphelide B is an oxidative product of Macrosphelide A at the C-14 position. nih.gov

| Structural Feature | Description |

|---|---|

| Core Type | Macrocyclic Polyketide |

| Ring Size | 16-membered |

| Key Functional Groups | Three intramolecular ester (lactone) linkages |

| Example Molecular Formula (Macrosphelide A) | C16H22O8 nih.govnih.gov |

| Example Molecular Weight (Macrosphelide A) | 342.34 g/mol nih.gov |

Chemical Synthesis of Macrosphelide C and Its Analogues

Strategic Approaches to Total Synthesis of Macrosphelides

The construction of the macrosphelide core has been achieved through several innovative synthetic strategies. These approaches often prioritize stereocontrol and efficiency, leading to the successful synthesis of these natural products and their analogues.

The success of a convergent synthesis heavily relies on the efficient preparation of the constituent fragments and the methods used to join them. Various synthetic transformations are employed to prepare these fragments with the desired stereochemistry. Once the fragments are synthesized, they are linked together using esterification or ligation reactions. nih.govthermofisher.com For example, a common strategy involves the stepwise esterification of a carboxylic acid fragment with an alcohol fragment. nih.gov The choice of ligation strategy is crucial to avoid side reactions and to ensure a high yield of the desired linear precursor for the subsequent macrolactonization step.

A notable example is the synthesis of a 3-phenylmacrosphelide A, where the completion of the synthesis was achieved through the iterative ligation of three hydroxy acid fragments. nih.govresearchgate.net This process involved a series of protection, esterification, and deprotection steps to assemble the linear precursor. nih.govresearchgate.net

| Ligation Step | Reactants | Key Reaction | Product | Reference |

| Dimer Formation | Hydroxyester 12 and a bis-protected carboxylic acid | Yamaguchi esterification | Diester 5 | nih.gov |

| Trimer Formation | Carboxylic acid 4 and Dimeric alcohol 5 | Stepwise esterification | Trimeric alcohol 13 | nih.gov |

Achieving the correct stereochemistry is a critical aspect of macrosphelide synthesis. Enzymatic resolution has proven to be a powerful tool for obtaining enantiomerically pure intermediates. nih.govmdpi.comnih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers of a racemic mixture. mdpi.comresearchgate.net For example, lipase-catalyzed acetylation can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated forms. nih.gov This technique provides an efficient route to chiral building blocks that are essential for the total synthesis of optically active macrosphelides. The enantiomeric ratio (E value) is a measure of the enzyme's selectivity; a high E value indicates excellent separation of the enantiomers. mdpi.com

An alternative and widely used approach to introduce chirality into the macrosphelide framework is the use of chiral synthons derived from readily available natural products, such as sugars. rsc.orgmdpi.comnih.govmdpi.comnih.gov L-(+)-arabinose, a C5 sugar, has been successfully employed as a chiral starting material for the total synthesis of macrosphelides C and F. nih.govmdpi.com This strategy, often referred to as a chiral pool approach, leverages the inherent stereochemistry of the starting material to control the stereocenters in the target molecule. The use of sugar derivatives provides a reliable and often cost-effective way to access complex chiral molecules. rsc.org The synthesis of macrosphelides C and F from L-(+)-arabinose demonstrates the utility of this approach in natural product synthesis. nih.gov

Key Methodologies in Macrosphelide Synthesis

The final and often most challenging step in the synthesis of macrosphelides is the formation of the large lactone ring. This transformation, known as macrolactonization, is critical for the successful completion of the total synthesis.

Several methods have been developed to effect the intramolecular esterification of the seco-acid (the linear hydroxy acid precursor) to form the macrocyclic lactone. The choice of macrolactonization protocol is often substrate-dependent, and what works for one macrocycle may not be effective for another. snnu.edu.cnuniv-amu.fr

Commonly used macrolactonization methods in the synthesis of macrosphelides and their analogues include:

Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. nih.gov It is a widely used and reliable method for the formation of macrocyclic lactones. nih.govresearchgate.netnih.gov

Mukaiyama Macrolactonization: This protocol employs a pyridinium (B92312) salt, such as 1-methyl-2-chloropyridinium iodide, to activate the carboxyl group. acs.org In some cases, the addition of silver salts like AgOTf can improve the yield. acs.org

Masamune Macrolactonization: This technique involves the activation of the carboxylic acid as a thioester, which then undergoes cyclization in the presence of a thiophilic metal salt like copper or silver salts. univ-amu.fracs.org

The success of macrolactonization is often influenced by factors such as the conformation of the seco-acid and the reaction conditions, including the use of high dilution to favor the intramolecular reaction over intermolecular polymerization. univ-amu.fr

| Macrolactonization Method | Activating Reagent(s) | Key Features | References |

| Yamaguchi | 2,4,6-trichlorobenzoyl chloride, DMAP | Widely applicable, often high-yielding. | nih.govresearchgate.netnih.govnih.gov |

| Mukaiyama | 1-methyl-2-chloropyridinium iodide | Forms a highly activated acyloxypyridinium species. | acs.org |

| Masamune | Thioester formation followed by metal salt (e.g., Ag+, Cu+) | Utilizes the reactivity of thioesters for cyclization. | univ-amu.fracs.org |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic alkenes, including large macrocycles. The reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, most commonly a ruthenium-based complex such as a Grubbs' catalyst, to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion.

RCM has been successfully applied to the total synthesis of macrosphelides A, B, and E. This approach offers a convergent route where the acyclic diene precursor can be assembled from smaller, chiral building blocks. The key RCM step then efficiently constructs the 16-membered macrocyclic ring. The success of the RCM reaction in this context has been found to be influenced by steric factors around the reacting double bonds. The use of Grubbs' ruthenium catalysts has proven effective in mediating this transformation.

| Catalyst Type | Application | Notes |

| Grubbs' Catalyst (Ruthenium-based) | Synthesis of Macrosphelides A, B, and E | Reaction rate is affected by steric hindrance around the alkene moieties. |

Furan (B31954) Oxidation Strategy

An innovative approach to the synthesis of the butenolide moiety present in some macrosphelides involves the oxidative transformation of a furan ring. Furans can be considered as latent forms of 1,4-dicarbonyl compounds or their derivatives. In the synthesis of macrosphelides A and B, a furan-containing precursor was strategically employed. The furan ring is subjected to an oxidative ring-opening and subsequent rearrangement to generate the characteristic α,β-unsaturated γ-lactone (butenolide) ring system found in the natural product.

This strategy typically involves the oxidation of a 2-substituted furan to a 4-oxo-2-alkenoic acid. This transformation can be achieved using reagents such as N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂). The resulting seco-acid, which now contains the butenolide precursor, can then be subjected to a macrolactonization reaction to form the final macrocyclic structure. This furan oxidation strategy provides a novel and efficient way to install the butenolide functionality late in the synthetic sequence.

Palladium-Catalyzed Carbonylative Esterification

Palladium-catalyzed carbonylation reactions have become a powerful tool for the introduction of a carbonyl group into organic molecules. In the context of macrosphelide synthesis, this methodology has been ingeniously applied to the macrocyclization step. A notable example is the combinatorial synthesis of a macrosphelide library on a solid support.

In this approach, a linear precursor attached to a polymer resin, containing a vinyl iodide and a free hydroxyl group, is subjected to palladium-catalyzed carbonylation. The reaction is carried out under an atmosphere of carbon monoxide. The palladium catalyst first oxidatively adds to the vinyl iodide. This is followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the activated acyl group to form the ester linkage and close the 16-membered ring. This strategy is particularly amenable to the high-throughput synthesis of a diverse range of macrosphelide analogues for structure-activity relationship studies.

Allylic Oxidation Strategies

A key structural feature of many macrosphelides is the presence of oxygen functionalities at the allylic positions (C8 and C14). Consequently, allylic oxidation has emerged as a critical strategy in the synthesis and derivatization of the macrosphelide scaffold.

One of the most direct approaches to Macrosphelide C involves the allylic oxidation of a macrosphelide core structure that lacks oxygenation at the 8 and 14 positions. Research has shown that the C14 position is more susceptible to allylic oxidation than the C8 position. This regioselectivity is attributed to the conformation of the 16-membered ring, where the β-face of the allylic plane containing C8 is sterically shielded by a portion of the macroring, while the C14 position is more accessible. researchgate.net

Table 1: Allylic Oxidation of Macrosphelide Core (4) with Selenium Dioxide researchgate.net

| Product | Structure | Yield |

| This compound (3) | X = α-OH, Y = H | 40% |

| C14 Epimer (5) | X = β-OH, Y = H | 13% |

| C8 Hydroxylated Isomer (6) | X = H, Y = α- or β-OH | 13% |

| Macrosphelide A (1) | X = Y = α-OH | 9% |

Reaction conditions: SeO2, refluxing dichloroethane.

As detailed in the table, the reaction of the macrosphelide core with selenium dioxide in refluxing dichloroethane predominantly yields this compound (40% yield), along with its C14 epimer and a C8 hydroxylated isomer in equal, lower yields (13% each). researchgate.net A small amount of the di-hydroxylated Macrosphelide A is also formed. researchgate.net This method provides a divergent route to various macrosphelide analogues from a common precursor. researchgate.net

Other allylic oxidation reagents, such as pyridinium chlorochromate (PCC), are also employed in organic synthesis, often for the oxidation of allylic alcohols to enones. wikipedia.org While not specifically detailed for the direct conversion of the macrosphelide core to this compound, such reagents are fundamental in the synthetic chemist's toolkit for manipulating allylic positions. wikipedia.orgwikipedia.org

Stereoselective Transformations (e.g., reductions, epoxidation, allylation)

The stereochemical complexity of macrosphelides necessitates the use of highly stereoselective transformations to control the configuration of multiple chiral centers.

Stereoselective Reductions: In the synthesis of macrosphelide analogues, the reduction of ketone functionalities is a critical step that requires precise stereocontrol. For instance, in the synthesis of a C3-phenylmacrosphelide A derivative, a diastereomeric mixture of propargylic alcohols was first oxidized to the corresponding alkynone. nih.gov Subsequent stereoselective reduction of this ketone was achieved using a chelation-controlled approach with Super-Hydride® (lithium triethylborohydride), which gratifyingly yielded the desired secondary alcohol as a single isomer. nih.govresearchgate.net This oxidation/stereoselective reduction sequence proved effective in overcoming initial facial selectivity issues during the addition of a three-carbon unit. nih.gov

Stereoselective Epoxidation: While specific examples within the total synthesis of this compound are not extensively detailed in the provided context, stereoselective epoxidation is a powerful tool for installing oxygenated stereocenters in polyketide natural products. mdpi.com Methods like the Sharpless asymmetric epoxidation are commonly used to introduce epoxides with high enantioselectivity, which can then be opened regioselectively to establish desired stereochemical relationships. mdpi.commdpi.com

Stereoselective Allylation: The formation of carbon-carbon bonds with control of stereochemistry is also crucial. Palladium-catalyzed allylation reactions, such as the Tsuji-Trost reaction, are instrumental in constructing key stereocenters in complex molecule synthesis. rsc.org These reactions allow for the stereospecific coupling of allylic electrophiles with nucleophiles, a strategy that could be envisioned for the elaboration of the macrosphelide backbone or its side chains.

Oxidative Derivatization of Macrosphelide Cores

A powerful and convergent strategy for accessing various members of the macrosphelide family, including this compound, is through the late-stage oxidative derivatization of a simplified macrosphelide core. This approach allows for the divergent synthesis of natural macrosphelides and their analogues from a common intermediate. researchgate.netresearchgate.net

Matsuya and coworkers demonstrated this strategy by first synthesizing a macrosphelide core (4) devoid of oxygen functions at the C8 and C14 positions. researchgate.net Subjecting this core to various oxidative conditions provided access to a range of macrosphelide derivatives. As previously mentioned, allylic oxidation with selenium dioxide proved to be an effective method for introducing hydroxyl groups, with a notable preference for the C14 position, leading to this compound as the major product. researchgate.net This work successfully accomplished the synthesis of this compound and A, as well as several non-natural derivatives, from a common precursor. researchgate.net This strategy is particularly advantageous as it allows for the preparation of both natural enantiomers, provided that both enantiomers of the core structure are accessible. researchgate.net

Specific Total Syntheses of this compound

Several research groups have reported the total synthesis of this compound, employing different strategies to construct the 16-membered macrolide ring and install the requisite stereocenters.

Another distinct approach, as discussed earlier, is the synthesis via oxidative derivatization of a macrosphelide core, reported by Matsuya et al. clockss.org This synthesis is particularly noteworthy for its convergency and its ability to produce not only this compound but also other analogues. The key step in this synthesis is the regioselective allylic oxidation of the macrosphelide core (4) using selenium dioxide, which afforded (+)-Macrosphelide C in a 40% yield for that specific step. clockss.org

Development of Synthetic Libraries and Chemical Diversity

To explore the structure-activity relationships (SAR) of macrosphelides and to identify analogues with improved biological profiles, researchers have turned to the development of synthetic libraries, leveraging the power of combinatorial chemistry and innovative tagging strategies. nih.gov

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a systematic way to rapidly generate a large number of compounds from a set of building blocks. nih.gov A 128-member library of macrosphelide analogues was synthesized using a solid-phase approach. wiley-vch.de In this strategy, one of the building blocks was attached to a polymer support, allowing for the subsequent reactions to be carried out and purified by simple filtration. wiley-vch.de A key step in this combinatorial synthesis was a palladium-catalyzed carbonylation reaction. wiley-vch.de After the synthesis of the library on the solid support, the individual macrosphelide analogues were cleaved from the resin for biological evaluation. wiley-vch.de This approach enables the efficient exploration of chemical diversity around the macrosphelide scaffold. nih.gov

Fluorous Tagging Strategy for Stereoisomer Synthesis

Controlling the multiple stereocenters of the macrosphelide structure is a significant synthetic challenge. Fluorous mixture synthesis (FMS) is a powerful technique that has been applied to address this challenge by enabling the synthesis and separation of a library of stereoisomers. nih.govnih.gov In this method, reactants are labeled with fluorous tags, which encode the stereochemical information of the molecule. nih.gov The synthesis can be performed on mixtures of these tagged compounds, and the final stereoisomers are separated based on the fluorine content of their tags using fluorous HPLC. nih.gov

A binary encoding strategy with fluorous tags was ingeniously employed to synthesize a library containing all 16 diastereomers of macrosphelides A and E. nih.gov This binary approach allows for the unique labeling of a larger number of compounds with a limited number of tags. nih.govnih.gov This powerful strategy not only facilitates the synthesis of complex stereoisomer libraries for biological screening but also aids in the structural elucidation of natural products. nih.gov

Biological Activities and Mechanistic Investigations of Macrosphelides Excluding Clinical Applications

Anti-Adhesion Activities

The ability of Macrosphelide C to interfere with cellular adhesion processes represents one of its most characterized biological functions. This activity is crucial in pathological conditions like tumor metastasis and inflammatory diseases, which rely on cell-cell recognition and binding. mdpi.com

This compound has demonstrated inhibitory effects on the adhesion of human promyelocytic leukemia (HL-60) cells to Human Umbilical Vein Endothelial Cells (HUVECs). mdpi.comresearchgate.net This process is a critical model for studying the initial steps of leukocyte extravasation during inflammation and cancer cell metastasis. Research has determined that this compound inhibits this cell-cell adhesion in a dose-dependent manner. mdpi.com Specifically, the concentration required to achieve 50% inhibition (IC₅₀) for this compound was found to be 67.5 µM. researchgate.netsatoshi-omura.infokitasato-u.ac.jp This activity, while moderate compared to other analogues like Macrosphelide A (IC₅₀ of 3.5 µM), confirms its role as a cell adhesion inhibitor. mdpi.comsatoshi-omura.infokitasato-u.ac.jp

Table 1: Inhibitory Activity of this compound on HL-60 Adhesion to HUVECs

| Compound | Target Process | Cell Lines | IC₅₀ Value |

| This compound | Cell-Cell Adhesion | HL-60 and HUVECs | 67.5 µM satoshi-omura.infokitasato-u.ac.jp |

The mechanism underlying the anti-adhesion activity of macrosphelides is believed to involve the disruption of the interaction between selectins and their carbohydrate ligands. nih.gov The primary system implicated is the recognition between Endothelial Cell-Leukocyte Adhesion Molecule-1 (ELAM-1), also known as E-selectin, on endothelial cells and the sialyl-Lewis(X) (sLex) tetrasaccharide expressed on leukocytes like HL-60 cells. satoshi-omura.infoglycoforum.gr.jpmdpi.com It is suggested that macrosphelides, including this compound, prevent cell-cell adhesion by blocking the binding of sLex to E-selectin. nih.gov Studies have shown that pretreatment of the HL-60 cells, but not the HUVECs, with macrosphelides leads to the inhibition of adhesion, indicating that the compound acts on the leukocyte side of the interaction. nih.gov

Anti-Proliferative and Apoptosis-Inducing Activities

While the macrosphelide skeleton is a point of interest for developing anticancer agents, the activities of naturally occurring forms like this compound are modest, leading researchers to focus on synthetic derivatives to enhance potency. mdpi.comresearchgate.net

Specific cytotoxic data for this compound against human lymphoma U937 cells or ovarian cancer SKOV3 cells is not extensively detailed in the scientific literature. mdpi.commedsci.orgfrontiersin.org Research into the anti-proliferative and cytotoxic effects of macrosphelides has largely concentrated on synthetic analogues. mdpi.comclockss.org For instance, various modified macrosphelides have been developed and tested against cell lines like U937, showing that specific structural changes, such as the introduction of a carbonyl group or a thiazole (B1198619) side chain, are crucial for enhancing cytotoxic potential. mdpi.comnih.gov The natural macrosphelide core structures themselves generally exhibit only slight effects on cell proliferation. mdpi.com

The ability to induce programmed cell death (apoptosis) is a key feature of many anticancer agents. However, natural macrosphelides are generally weak inducers of apoptosis. researchgate.netmdpi.com Studies have shown that synthetic derivatives, such as diketone macrosphelides (e.g., MS5), can trigger apoptosis in human lymphoma U937 cells. tandfonline.comtandfonline.com Furthermore, it has been demonstrated that the apoptosis-inducing effects of these synthetic macrosphelides can be significantly enhanced when combined with mild hyperthermia (heat treatment at 41°C). tandfonline.comtandfonline.comnih.gov This combination can lead to a synergistic increase in apoptosis, marked by elevated reactive oxygen species (ROS) generation and activation of caspase pathways. tandfonline.comnih.gov However, these mechanistic investigations have been performed with synthetic derivatives, and there is no specific evidence to indicate that this compound itself is a potent apoptosis inducer or a heat sensitizer. tandfonline.comtandfonline.com

Table 2: Apoptotic and Cytotoxic Profile of this compound

| Activity | Cell Lines | Finding for this compound |

| Cytotoxicity | U937, SKOV3 | Data not prominently reported; research has focused on more potent synthetic derivatives. mdpi.comresearchgate.net |

| Apoptosis Induction | U937 | Not reported as a significant activity for the natural form. tandfonline.comtandfonline.com |

| Sensitization to Hyperthermia | U937 | This synergistic effect has been studied with synthetic macrosphelide analogues, not this compound. tandfonline.comnih.gov |

Immunomodulatory Effects (e.g., immunosuppressant activity)

The immunomodulatory potential of the macrosphelide family has been a significant area of research. Notably, Macrosphelide B has been identified as a potent immunosuppressant. mdpi.comnih.govgoogle.comresearchgate.net Its activity has been reported to be comparable to clinically used immunosuppressive drugs. mdpi.com This effect is particularly pronounced in the context of cell-mediated immunity. google.com

In contrast, there is a lack of specific data on the immunomodulatory or immunosuppressant activities of this compound. While it shares the core macrosphelide structure, it is not known whether it possesses similar immunosuppressive properties to Macrosphelide B.

Proposed Molecular Mechanisms and Cellular Targets

Investigations into the molecular underpinnings of macrosphelide bioactivity have provided crucial insights, primarily through studies on Macrosphelide A. These studies have begun to elucidate the cellular pathways and protein targets that are modulated by this class of compounds.

Identification of Target Proteins (e.g., ENO1, ALDOA, Fumarate (B1241708) Hydratase (FH) for Macrosphelide A)

Research has identified several key cellular proteins as direct targets of Macrosphelide A. Through techniques such as affinity chromatography coupled with mass spectrometry, three specific enzymes involved in central carbon metabolism have been identified: alpha-enolase (ENO1), fructose-bisphosphate aldolase (B8822740) A (ALDOA), and fumarate hydratase (FH). These proteins are crucial for glycolysis and the tricarboxylic acid (TCA) cycle.

There is currently no published evidence to suggest that this compound shares these same molecular targets. The specificity of interaction with these proteins appears to be a key determinant of the biological activity of Macrosphelide A, and it remains to be determined if this compound engages with the same or different cellular machinery.

Impact on Enzymatic Activity of Identified Targets

Subsequent studies have confirmed that Macrosphelide A not only binds to ENO1, ALDOA, and FH but also inhibits their enzymatic activity. This inhibition disrupts the normal function of these critical metabolic enzymes. The direct inhibition of these enzymes is a key aspect of the proposed mechanism of action for Macrosphelide A.

As the specific protein targets of this compound have not been identified, there is no information available regarding its impact on the enzymatic activity of any cellular targets.

Modulation of Metabolic Pathways (e.g., Warburg effect, glucose consumption, lactate (B86563) release)

The inhibition of key glycolytic and TCA cycle enzymes by Macrosphelide A has a significant downstream effect on cellular metabolism. Specifically, it has been shown to modulate the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. By inhibiting ENO1 and ALDOA, Macrosphelide A can interfere with this altered metabolic state. This interference leads to a reduction in both glucose consumption and the release of lactate by cancer cells.

Given the lack of information on the molecular targets and enzymatic inhibition by this compound, its impact on metabolic pathways such as the Warburg effect, glucose consumption, and lactate release has not been investigated and remains unknown.

Elucidation of Signaling Pathways Involved in Observed Biological Effects

The biological activities of macrosphelides, including this compound, are underpinned by their interaction with specific cellular signaling pathways. While direct and extensive research on the signaling mechanisms of this compound is limited, studies on closely related analogs, particularly Macrosphelide A and synthetic derivatives, have provided significant insights into the pathways modulated by this class of compounds. These investigations primarily point towards three distinct mechanisms: inhibition of cell adhesion processes, disruption of key metabolic pathways, and induction of apoptosis.

Inhibition of Cell Adhesion Signaling

The most consistently reported biological effect for the macrosphelide family is the inhibition of cell-cell adhesion, a critical process in inflammation and cancer metastasis. This compound has been shown to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC) that have been activated by lipopolysaccharide (LPS). kitasato-u.ac.jpsatoshi-omura.info This effect, however, is less potent compared to other members of the macrosphelide family, such as Macrosphelide A. kitasato-u.ac.jpsatoshi-omura.info

Research into Macrosphelide B has further elucidated this mechanism, showing that it suppresses metastasis by preventing the adhesion of cells expressing sialyl Lewisx (sLex) to E-selectin expressed on endothelial cells. kitasato-u.ac.jpsatoshi-omura.info This interaction is a key step in the extravasation of both leukocytes and cancer cells. The inhibition of this sLex/E-selectin-mediated adhesion appears to be a central pathway for the anti-adhesion effects observed across the macrosphelide family.

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Macrosphelide A | 3.5 | kitasato-u.ac.jpsatoshi-omura.info |

| Macrosphelide B | 36 | kitasato-u.ac.jpsatoshi-omura.info |

| This compound | 67.5 | kitasato-u.ac.jpsatoshi-omura.info |

| Macrosphelide D | 25 | kitasato-u.ac.jpsatoshi-omura.info |

Modulation of Cancer Metabolism Pathways

Recent investigations into the anticancer effects of Macrosphelide A (MSPA) have revealed a specific and potent mechanism involving the disruption of fundamental metabolic pathways essential for tumor cell survival. nih.gov This research identified direct molecular targets of MSPA by using affinity chromatography coupled with mass spectrometry. nih.gov

The findings indicate that MSPA strongly binds to and inactivates three crucial enzymes involved in cellular energy production:

Alpha-enolase (ENO1) and Aldolase A (ALDOA) : Key enzymes in the glycolytic pathway.

Fumarate Hydratase (FH) : An essential enzyme in the Tricarboxylic Acid (TCA) cycle. nih.gov

By simultaneously inhibiting these enzymes, MSPA effectively disrupts both glycolysis and the TCA cycle, a phenomenon known as the Warburg effect, which is a metabolic hallmark of many cancer cells. nih.govresearchgate.net This targeted disruption of energy metabolism leads to a selective cytotoxic effect on cancer cells while having a significantly lesser impact on normal cells. nih.gov This represents a critical signaling pathway through which macrosphelides can exert their anticancer activity.

| Target Protein | Cellular Pathway | Effect of Inhibition | Reference |

|---|---|---|---|

| Alpha-enolase (ENO1) | Glycolysis | Impaired glucose metabolism and proliferation | nih.gov |

| Aldolase A (ALDOA) | Glycolysis | Impaired glucose metabolism and proliferation | nih.gov |

| Fumarate Hydratase (FH) | TCA Cycle | Disruption of mitochondrial respiration | nih.gov |

Induction of Apoptotic Signaling Cascades

Studies utilizing a synthetic diketone macrosphelide, designated MS5, have demonstrated that the macrosphelide scaffold can be engineered to potently induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comtandfonline.com The investigation into the mechanism of MS5 in human lymphoma U937 cells revealed the activation of a specific apoptotic signaling cascade.

The key events in this pathway include:

Generation of Reactive Oxygen Species (ROS): Treatment with MS5 leads to a marked and rapid increase in intracellular ROS. tandfonline.comtandfonline.com

Activation of the Extrinsic Apoptotic Pathway: The oxidative stress triggers the Fas/caspase-8-mediated mitochondrial pathway. tandfonline.comresearchgate.net

Mitochondrial Involvement: This leads to the collapse of the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of the protein Bid. tandfonline.comtandfonline.com

Execution of Apoptosis: The released cytochrome c and activated caspase-8 converge to activate the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell. tandfonline.com

Interestingly, the apoptotic effects of MS5 were significantly enhanced when combined with mild hyperthermia (41°C), suggesting a synergistic interaction that sensitizes cancer cells to the compound. tandfonline.comtandfonline.com This detailed cascade provides a framework for how macrosphelide structures can trigger programmed cell death pathways.

| Event | Description | Reference |

|---|---|---|

| ROS Generation | Rapid increase in intracellular Reactive Oxygen Species. | tandfonline.comtandfonline.com |

| Caspase-8 Activation | Initiation of the extrinsic apoptotic pathway via Fas receptor signaling. | tandfonline.com |

| Mitochondrial Membrane Potential Collapse | Loss of mitochondrial integrity. | tandfonline.com |

| Cytochrome c Release | Release of pro-apoptotic factors from mitochondria. | tandfonline.com |

| Caspase-3 Activation | Activation of the final executioner caspase, leading to cell death. | tandfonline.com |

Structure Activity Relationship Sar Studies and Derivative Development

Systematic Modification of the Macrosphelide Skeleton

The inherent structure of macrosphelides, characterized by a 16-membered macrolactone core with three ester linkages, allows for considerable modification. nih.gov A significant advancement in understanding their SAR came from the combinatorial synthesis of a macrosphelide library, which simultaneously prepared 122 natural and unnatural isomers. mdpi.comresearchgate.net This approach utilized a resin-bound substrate and a carbonylative cyclization route, which was a departure from the more common Yamaguchi macrolactonization method. mdpi.comresearchgate.net

Further systematic modifications have focused on altering the macrocycle's ring size. mdpi.comnih.gov Researchers have synthesized derivatives with both contracted (15-membered) and enlarged (18-membered) rings to thoroughly investigate the impact of the core skeleton's dimensions on biological activity. mdpi.comresearchgate.netnih.gov For instance, a 15-membered Macrosphelide B analog was successfully prepared. mdpi.com These studies demonstrate that the macrosphelide skeleton is amenable to significant structural changes, providing a versatile platform for developing new derivatives.

Influence of Core Structure Isomers on Biological Activity

The synthesis and comparison of various macrosphelide core isomers have been fundamental in establishing basic structure-activity relationships. mdpi.comresearchgate.netnih.gov The Nemoto group synthesized a simple macrosphelide core skeleton and its diastereomer to serve as a basis for derivatization and SAR studies. researchgate.net

Biological evaluation of these core isomers revealed important insights. At low concentrations, most core products showed a slight inhibitory effect on cell proliferation, while at higher concentrations, they enhanced it. mdpi.comnih.gov Notably, a cytotoxic effect was observed at high concentrations for carbonylated derivatives like Macrosphelide B and diketo-MS, whereas Macrosphelide A, which has a hydroxyl group at C14 instead of a carbonyl, did not display cytotoxicity. mdpi.comnih.gov This suggests that the presence of a carbonyl group, particularly at the C14 position, may be linked to the cytotoxic properties of macrosphelides. mdpi.comnih.govnih.gov Further studies found that Macrosphelide B and diketo-MS could induce mild apoptosis in human lymphoma U937 cells, reinforcing the idea that the 14-carbonyl group is a crucial feature for this programmed cell death pathway. nih.gov

Synthesis and Biological Evaluation of Advanced Derivatives and Analogues

The intrinsic, albeit moderate, biological activities of natural macrosphelides, coupled with their low toxicity, have spurred extensive research into the synthesis of advanced derivatives and analogues. mdpi.comnih.gov These efforts aim to elucidate detailed structure-activity relationships (SAR) and develop potent agents with enhanced therapeutic potential, particularly as apoptosis inducers. mdpi.comnih.govresearchgate.net Synthetic strategies have included modifications to the core macrocyclic ring, substitution at various positions, and the creation of hybrid molecules and biochemical probes. mdpi.comresearchgate.net

Unnatural Isomers and Regioisomers

The exploration of unnatural isomers has been a cornerstone of macrosphelide SAR studies. Initial efforts to determine the structure of Macrosphelide B (MSB) through the oxidation of Macrosphelide A (MSA) yielded not only the target compound but also two unnatural isomers: 8-keto MS and diketo-MS. mdpi.comnih.govmdpi.com Although not intentionally synthesized for medicinal purposes, these isomers became valuable tools for subsequent SAR investigations. mdpi.comnih.gov

Further research employing combinatorial chemistry strategies led to the simultaneous synthesis of a 122-member library of macrosphelide isomers, encompassing both natural and unnatural configurations. mdpi.comnih.gov This large-scale synthesis provided a broad dataset for understanding the structural requirements for biological activity. mdpi.comnih.gov A key finding from these isomeric studies was the re-characterization of Macrosphelide D (MSD). Initially presumed to be a stereoisomer, analysis against a comprehensive library of 16 stereoisomers revealed that MSD is, in fact, a regioisomer of Macrosphelide A. researchgate.netnih.gov

The biological evaluation of these core isomers provided fundamental SAR insights. It was observed that the carbonylated derivatives, such as MSB and diketo-MS, exhibited cytotoxicity at high concentrations, whereas MSA did not. This suggests that the presence of a carbonyl group at the C8 or C14 position may be linked to cytotoxic effects. mdpi.comnih.gov

Ring-Contracted and Ring-Enlarged Derivatives

To probe the influence of macrocycle size on biological activity, both ring-contracted and ring-enlarged derivatives of the macrosphelide scaffold have been synthesized. mdpi.comnih.gov

Ring-Contracted Analogues: Derivatives featuring a smaller, 15-membered macrolide skeleton have been prepared. mdpi.comnih.govresearchgate.net

Ring-Enlarged Analogues: Conversely, syntheses of 18-membered macrolides were pursued. mdpi.comnih.govresearchgate.net An established synthetic intermediate was esterified with different carboxylic acids and subjected to ring-closing metathesis (RCM) to form the larger ring structures. mdpi.comnih.gov Subsequent deprotection and oxidation steps yielded various 18-membered derivatives. mdpi.comnih.gov

While these modifications successfully altered the macrocycle's conformation, detailed SAR studies indicated that the ring-enlarged derivatives did not confer improved apoptosis-inducing activity compared to other modified analogues, such as certain C15-hybrids. mdpi.comnih.gov

Heterocycle-Substituted Analogues (e.g., thiazole (B1198619), pyridine)

Introducing heterocyclic moieties into the macrosphelide structure has been a particularly fruitful strategy for enhancing biological activity. researchgate.net This approach was partly inspired by the potent bioactivity of other natural products containing such groups, like epothilone. researchgate.netresearchgate.net

Thiazole Analogues: A thiazole-containing side chain, similar to that in epothilone, was successfully introduced at the C3 or C9 positions of the macrosphelide skeleton. mdpi.comnih.govresearchgate.net The synthesis involved esterification of a known homoallylic alcohol intermediate, followed by an RCM-based macrocyclization. mdpi.comnih.gov These thiazole-substituted hybrids, particularly when combined with other modifications, showed significantly enhanced apoptosis-inducing activity against human lymphoma U937 cells compared to the parent compounds. researchgate.net

Pyridine Analogues: Pyridine-substituted derivatives have also been synthesized and evaluated. Both 2-pyridyl-MS and 3-pyridyl-MS analogues were found to be effective inducers of apoptosis in U937 cells, with the 3-pyridyl derivative showing almost equipotent activity to the 2-pyridyl version. researchgate.net

The successful enhancement of bioactivity through heterocycle substitution underscores the importance of this chemical modification in the development of advanced macrosphelide-based agents. researchgate.netresearchgate.net

N-Alkylated Derivatives

To refine SAR studies, aza-macrosphelides, where an ester oxygen is replaced by a nitrogen atom, were developed. mdpi.comresearchgate.net This substitution introduces a hydrogen-bonding NH group, which could influence the molecule's three-dimensional structure and interactions. mdpi.comresearchgate.net To isolate the effects of the core structure from those of this new hydrogen bond, N-alkylated derivatives were synthesized. mdpi.comresearchgate.net

The synthesis involved treating an amino-intermediate with trifluoroacetic acid (TFA) to expose the free amino group, which was then subjected to reductive amination and acryloylation. nih.gov A subsequent RCM route produced N-alkylated macrosphelides with various alkyl group sizes and heterocyclic substituents. mdpi.comnih.gov Further oxidation of these compounds also yielded the corresponding di-keto amino derivatives. mdpi.comnih.gov These N-alkylated analogues provided a more precise platform for evaluating the SAR of the aza-macrosphelide skeleton by eliminating the potential conformational distortions caused by the N-H hydrogen bond. mdpi.comresearchgate.net

Dihydro Derivatives

The macrosphelide skeleton contains two α,β-unsaturated ester moieties. To investigate the functional role of these electron-deficient alkenes, various hydrogenated (dihydro) derivatives were prepared. mdpi.comnih.govresearchgate.net

One synthetic route involved the selective functionalization of a known intermediate (compound 98), which, after acidic deprotection, yielded Macrosphelide I (MSI). mdpi.comnih.gov MSI could then be oxidized to a diketone molecule. mdpi.comnih.gov In another approach, dihydro derivatives were prepared from a thiazole-substituted intermediate via reduction and deprotection. mdpi.comnih.gov The synthesis of dihydro-aza-macrosphelides has also been achieved through the chemoselective reduction of an unsaturated precursor. nih.gov

Hybrid Agents and Chemical Probes (e.g., Macrosphelide-Biotin chimera)

The development of hybrid molecules and chemical probes represents a sophisticated extension of macrosphelide derivatization, aimed at either enhancing potency or identifying cellular targets. mdpi.commdpi.com

Macrosphelide-Epothilone Hybrids: Chimeric agents combining the macrosphelide core with the thiazole-containing side chain of epothilone, a potent anticancer agent, were synthesized. mdpi.comresearchgate.net One such hybrid (compound 60) demonstrated a dramatic improvement in apoptosis-inducing activity against the U937 lymphoma cell line at a 1 µM concentration, with minimal necrosis. mdpi.comnih.gov This successful enhancement of intrinsic activity has guided further research in the field. mdpi.comnih.gov

Macrosphelide-Biotin Chimeras: To identify the biological target proteins of macrosphelides, a Macrosphelide A-biotin chimera was rationally designed and synthesized. mdpi.comrsc.orgrsc.org The synthesis involved connecting a long-chain linker to an allyl-MSA intermediate via cross-metathesis, followed by coupling with a biotin (B1667282) tag. mdpi.comrsc.orgrsc.org These biotinylated probes are designed for use in affinity chromatography and mass spectrometry-based proteomic screens to capture and identify MSPA-binding proteins from cell lysates, thereby helping to elucidate its mechanism of action. mdpi.commdpi.com

Table 1: Apoptosis-Inducing Activity of Selected Macrosphelide Derivatives Data extracted from studies on human lymphoma U937 cells. mdpi.comnih.gov

| Compound | Description | Concentration (µM) | Apoptotic Activity |

| diketo-MS 15 | Unnatural Isomer | 10 | <1% |

| Hybrid 60 | MS-Epothilone Hybrid | 1 | 4%-5% |

| This interactive table summarizes the apoptosis-inducing activity of key macrosphelide derivatives. |

Advanced Research Methodologies and Applications in Chemical Biology

Application of Affinity Chromatography Coupled with Mass Spectrometry for Target Identification

A primary challenge in chemical biology and drug discovery is the identification of the cellular targets of bioactive small molecules. nih.gov A powerful and widely used technique for this purpose is affinity chromatography coupled with mass spectrometry (MS). nih.govmdpi.com This method allows for the isolation and identification of specific binding partners of a compound from complex biological mixtures like cell lysates. mdpi.commdpi.com

The general workflow involves immobilizing a modified version of the small molecule (the "bait") onto a solid support, such as sepharose or magnetic beads, creating an affinity matrix. brjac.com.br This bait is often a derivative of the compound of interest, for instance, Macrosphelide C, that has been synthetically modified to include a linker arm and an affinity tag, such as biotin (B1667282). mdpi.com When a cell lysate is passed over this matrix, proteins that have a binding affinity for the compound are captured. After washing away non-specific binders, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. brjac.com.br

A practical application of this methodology has been demonstrated for Macrosphelide A (MSPA), a close structural analog of this compound. In these studies, a biotinylated MSPA derivative was synthesized to serve as an affinity probe. mdpi.com This probe was incubated with cancer cell lysates, and the protein-probe complexes were captured using streptavidin beads. The specifically bound proteins were then separated and identified by mass spectrometry. mdpi.com This approach successfully identified several metabolic enzymes as direct binding targets for MSPA. The specificity of these interactions was confirmed through competition assays, where the presence of non-biotinylated MSPA reduced the capture of the target proteins. mdpi.com

Differential affinity chromatography is an advanced variation of this technique that improves the reliability of target identification. mdpi.com In this approach, cell lysates are passed over parallel columns: one with the active compound (e.g., this compound derivative), one with a structurally similar but biologically inactive analog, and a mock column. Proteins that are specifically enriched only in the eluate from the active compound's column are considered high-confidence targets. mdpi.com This comparative analysis helps to eliminate proteins that bind non-specifically to the matrix or the general chemical scaffold. mdpi.com

Table 1: Proteins Identified as Binding Targets for Macrosphelide A (MSPA) via Affinity Chromatography-Mass Spectrometry

| Protein | Function | Significance of Interaction |

|---|---|---|

| Alpha-enolase (ENO1) | Glycolytic enzyme | MSPA binding inhibits enzymatic activity, impairing glycolysis. mdpi.com |

| Aldolase (B8822740) A (ALDOA) | Glycolytic enzyme | MSPA binding inhibits enzymatic activity, contributing to anti-proliferative effects. mdpi.com |

| Fumarate (B1241708) Hydratase (FH) | Krebs cycle enzyme | MSPA binding reduces enzymatic activity, affecting mitochondrial function. mdpi.com |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolytic enzyme | Identified as a direct and specific binding partner. mdpi.com |

This data is based on studies conducted with Macrosphelide A, a closely related analog of this compound.

Chemical Biology Tools and Probe Development

The study of bioactive molecules like this compound is greatly advanced by the development of specialized chemical biology tools. nih.gov These tools are typically derivatives of the parent molecule, modified to enable visualization or identification of their cellular targets and pathways. mdpi.com The design and synthesis of such probes are a cornerstone of chemical biology, transforming a bioactive "hit" into a versatile tool for research. mdpi.com

A key type of chemical probe is an affinity-based probe, as discussed in the previous section. The synthesis of biotinylated Macrosphelide A is a prime example of probe development. mdpi.com This probe retains the core structure of the natural product, ensuring it still binds to its native targets, while the biotin tag allows for its detection and isolation using streptavidin-based techniques. mdpi.commdpi.com The linker connecting the core molecule to the tag is a critical design element, as it must be long enough to avoid sterically hindering the protein-probe interaction. mdpi.com

Another common strategy in probe development is the incorporation of a fluorophore. rsc.org Fluorescent probes allow for the direct visualization of the compound's localization within cells using microscopy techniques. mdpi.comrsc.org While specific fluorescent probes for this compound are not widely documented in the provided literature, the methodology is well-established for other macrolides. For example, fluorescent derivatives of the antibiotic erythromycin (B1671065) have been synthesized and used to study drug uptake and localization in bacteria in real-time. rsc.org A similar approach could be applied to this compound, attaching a fluorescent dye to a non-essential position on the macrocyclic ring to track its distribution and interaction in living cells without significantly altering its biological activity.

Photo-affinity labeling (PAL) represents a more sophisticated probe design. nih.govmdpi.com These probes incorporate a photo-reactive group (e.g., a diazirine or benzophenone) in addition to an affinity tag (like biotin) or a fluorescent reporter, often via a "click chemistry" handle like an alkyne. mdpi.com Upon exposure to UV light, the photo-reactive group forms a covalent bond with any nearby interacting proteins, permanently linking the probe to its target. This allows for the capture of even weak or transient interactions and is particularly useful for confirming direct binding in a cellular context. nih.gov

Table 2: Common Moieties Used in Chemical Probe Development

| Moiety | Type | Function | Application Example |

|---|---|---|---|

| Biotin | Affinity Tag | Enables high-affinity capture of the probe-protein complex using streptavidin. | Pull-down assays followed by mass spectrometry to identify binding partners. mdpi.com |

| Fluorophore (e.g., BODIPY, Cy5) | Reporter Group | Allows for visualization of the probe's location in cells or tissues via fluorescence microscopy. | Tracking drug uptake and efflux in real-time. rsc.org |

| Diazirine | Photo-reactive Group | Forms a covalent bond with interacting proteins upon UV irradiation for photo-affinity labeling. mdpi.com | Covalently capturing and identifying cellular targets, including transient binders. mdpi.com |

| Alkyne or Azide | Bio-orthogonal Handle | Allows for the attachment of reporter tags (e.g., biotin, fluorophores) via "click chemistry" after target engagement. mdpi.com | Two-step labeling procedures for target identification or visualization. mdpi.com |

Analytical Methodologies for Detection and Purification (e.g., for biotransformation studies)

The detection, purification, and characterization of this compound and its metabolites from biological or environmental matrices rely on advanced analytical methodologies. uzh.ch High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are central to these efforts, providing the necessary separation power to isolate specific compounds from complex mixtures. nih.govufrgs.br

For purification from natural sources, such as microbial fermentation broths, a multi-step chromatographic process is typically employed. This may involve initial separation using column chromatography with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18), followed by final purification using preparative HPLC. The process is monitored by analytical HPLC coupled with a detector, such as a Diode-Array Detector (DAD) for UV-Vis absorbance, to track the compound of interest. ufrgs.br

In the context of biotransformation studies, which investigate how a compound is metabolized by living organisms, the analytical challenge is to detect and identify often low-concentration transformation products (TPs). uzh.chrsc.org Modern workflows for this purpose couple UHPLC systems with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers. uzh.chufrgs.br

A typical biotransformation study involves incubating this compound with a biological system, such as a microbial culture or liver microsomes. ufrgs.br Samples are taken over time and analyzed by UHPLC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent compound and any potential metabolites. uzh.ch By comparing the chromatograms of treated samples with controls, new peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that helps in their elucidation. ufrgs.br This combination of chromatographic separation and detailed mass analysis is a powerful tool for mapping the metabolic fate of compounds like this compound. uzh.chrsc.org

Table 4: Key Analytical Techniques for this compound Analysis

| Technique | Abbreviation | Principle & Application |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separates compounds in a liquid mixture based on their interaction with a solid stationary phase. Used for purification and quantification. ufrgs.br |

| Ultra-High-Performance Liquid Chromatography | UHPLC | A high-pressure version of HPLC using smaller particles, offering faster separation and higher resolution. Ideal for complex samples. ufrgs.br |

| High-Resolution Mass Spectrometry | HRMS | Measures mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's elemental formula. Used for identifying unknown metabolites. uzh.ch |

| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass analysis, typically to fragment a selected precursor ion to gain structural information. Used for metabolite structure elucidation. ufrgs.br |

| Liquid Chromatography-Mass Spectrometry | LC-MS | A hyphenated technique that combines the separation power of LC with the detection capabilities of MS. The cornerstone of modern biotransformation studies. uzh.ch |

Future Research Directions and Unexplored Avenues

Further Elucidation of Biosynthetic Pathways

The biosynthetic pathway of macrosphelides is thought to follow the polyketide synthesis route, where precursor molecules like acetate (B1210297) and propionate (B1217596) are sequentially assembled. nih.govnih.gov However, the precise enzymatic steps and genetic underpinnings of Macrosphelide C biosynthesis are not fully understood.

Research into a macrosphelide produced by Pleurotus ostreatus suggests that the limiting step in its biosynthesis may involve enzymes such as cytochrome P450 monooxygenase or manganese-dependent peroxidase, as the formation of the compound was induced by iron and manganese ions. nih.gov Interestingly, attempts to stimulate production using typical macrolide precursors like propionic acid and propanol (B110389) were unsuccessful with this strain, indicating that the pathway may differ from that of other known macrolide antibiotics or that the organism lacks the specific enzymes to incorporate these precursors. nih.gov Further investigation has shown that biosynthesis can be induced by various ions, including iodide, bromide, copper, and cobalt, as well as by the presence of certain halolactones. nih.gov

Future research should aim to:

Identify and characterize the polyketide synthase (PKS) gene cluster responsible for assembling the macrosphelide backbone in producing organisms like Macrosphaeropsis sp. and Periconia byssoides. clockss.orgmdpi.com

Investigate the specific enzymes (e.g., oxidoreductases, transferases) involved in the post-PKS modifications that lead to the various macrosphelide analogues, including the hydroxylation and oxidation at different positions that distinguish this compound and its relatives. clockss.org

Explore the regulatory networks that control the expression of these biosynthetic genes, which could be manipulated to enhance the production of desired macrosphelides.

Clarify the unexpected induction mechanisms observed with various ions and organic compounds to better understand the metabolic triggers for macrosphelide production. nih.gov

A complete understanding of the biosynthetic pathway could enable the heterologous expression of the gene cluster in more amenable host organisms for large-scale production and facilitate pathway engineering to generate novel, bioactive analogues.

Discovery of Novel Macrosphelide Analogues from Natural and Synthetic Sources

The discovery and synthesis of novel macrosphelide analogues are crucial for exploring the chemical space around the natural product scaffold and improving its therapeutic properties. mdpi.com While natural sources continue to yield new macrosphelides, synthetic chemistry offers a powerful avenue for creating structural diversity that may not be accessible through biological processes. clockss.orgresearchgate.net

Numerous synthetic strategies have been developed to produce macrosphelides and their derivatives. These include total synthesis using techniques like Yamaguchi lactonization and ring-closing metathesis (RCM), as well as combinatorial and derivatization approaches. nih.govmdpi.comnih.gov These efforts have led to a wide array of analogues designed to probe structure-activity relationships (SAR).

Key classes of synthetic analogues and the strategies to create them are summarized below:

| Analogue Class | Synthetic Strategy / Key Features | Research Goal / Significance |

| Core Structure Analogues | Synthesis of the simplified 16-membered macrosphelide core lacking oxygenation at positions 8 and 14, followed by oxidative derivatization. clockss.org | Provides a versatile platform for producing various natural macrosphelides (like A and C) and their isomers for SAR studies. clockss.org |

| Ring-Enlarged/Contracted Analogues | Modification of the macrocycle size from the natural 16-membered ring to 15- or 18-membered rings using RCM. mdpi.comnih.gov | To investigate the impact of macrocycle size on biological activity and conformation. mdpi.com |

| Aza-Macrosphelides | Replacement of oxygen atoms within the macrocycle with nitrogen atoms. mdpi.com | To introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties. |

| Fluorinated Analogues | Incorporation of trifluoromethyl groups or use of fluorous tagging techniques for synthesis and separation. mdpi.comjst.go.jp | To enhance metabolic stability and explore the impact of fluorine on bioactivity; the tagging method facilitates library synthesis. mdpi.com |

| Hybrid Compounds | Combination of the macrosphelide scaffold with other bioactive pharmacophores, such as the thiazole (B1198619) side chain from epothilones. nih.govmdpi.com | To create chimeric molecules with potentially enhanced or novel mechanisms of action, such as improved apoptosis-inducing activity. mdpi.comnih.gov |

| Combinatorial Libraries | Use of solid-phase synthesis with split-and-mix methods and radio-frequency or fluorous tagging to generate large libraries of stereoisomers and regioisomers. mdpi.comtaylorfrancis.com | To rapidly explore a vast chemical space and identify isomers with superior potency or novel activity profiles. mdpi.comtaylorfrancis.com |

Future work in this area should focus on discovering new macrosphelides from unexplored microbial niches and expanding synthetic efforts to generate more diverse and complex analogues, including those designed with specific molecular targets in mind.

Deeper Understanding of Molecular Mechanisms of Action

While this compound and its relatives are known to inhibit cell-cell adhesion, the full scope of their molecular interactions and the downstream consequences remain an active area of research. clockss.orgmdpi.com The molecular mechanism of action for the macrosphelide family, particularly regarding their anticancer effects, is complex and appears to involve multiple targets. clockss.orgresearchgate.net

Recent studies on Macrosphelide A (MSPA) have provided significant insights, identifying its ability to simultaneously target and inhibit several key metabolic enzymes that are crucial for cancer cell survival and proliferation. nih.govmdpi.com These findings suggest a multi-pronged attack on cancer metabolism:

Inhibition of Glycolytic Enzymes: MSPA directly binds to and inactivates enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA) , two critical enzymes in the glycolysis pathway. nih.govmdpi.com

Inhibition of TCA Cycle Enzyme: MSPA also targets and inhibits fumarate (B1241708) hydratase (FH) , an enzyme in the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

By disrupting these enzymes, MSPA effectively targets the Warburg effect, a metabolic hallmark of cancer cells characterized by increased glycolysis even in the presence of oxygen. nih.govmdpi.com This leads to reduced glucose consumption, impaired cancer cell proliferation, and the induction of apoptosis. researchgate.netnih.gov Furthermore, some synthetic macrosphelide derivatives have been shown to trigger apoptosis through the Fas/caspase-8-dependent pathway. nih.govdntb.gov.ua

Unexplored avenues for future research include:

Determining if this compound shares the same molecular targets (ENO1, ALDOA, FH) as MSPA or if it possesses a distinct mechanism of action.

Identifying the full spectrum of protein targets for this compound using advanced proteomics techniques, potentially leveraging chemical probes like biotinylated analogues. researchgate.netnih.gov

Investigating the precise molecular interactions that underpin the inhibition of cell-adhesion molecules, a key reported activity for the macrosphelide family. jst.go.jp

A deeper mechanistic understanding will be critical for the rational design of next-generation macrosphelide-based therapeutics with improved efficacy and selectivity.

Development of Structure-Based Design Principles for Targeted Modulators

The development of potent and selective drug candidates based on the macrosphelide scaffold requires a clear understanding of the relationship between their chemical structure and biological activity (SAR). nih.gov Integrating SAR data with computational modeling and structural biology provides a powerful platform for structure-based drug design. nih.gov

Initial SAR studies have revealed key structural features essential for the bioactivity of macrosphelides. For instance, the "ene-dicarbonyl" substructure is considered critical for activity, and modifications at the C-14 position, such as the presence of a carbonyl group, appear to be crucial for inducing apoptosis. nih.govnih.gov The synthesis of diverse analogues has been instrumental in building these SAR models. mdpi.com

Computational approaches have also been applied to understand how macrosphelides interact with their biological targets. Molecular docking and molecular dynamics simulations have been used to model the binding of MSPA to ENO1, ALDOA, and FH, providing a theoretical basis for its inhibitory action. nih.govmdpi.com These models can predict binding energies and identify key interactions, guiding the design of new derivatives with enhanced affinity. mdpi.com

Future research should focus on:

Expanding SAR studies by systematically synthesizing and evaluating a wider range of analogues to build more comprehensive models. mdpi.com

Obtaining high-resolution crystal structures of this compound and its analogues in complex with their protein targets (e.g., ENO1, ALDOA). This would provide definitive structural information for rational drug design, moving beyond reliance on computational models.

Utilizing advanced computational chemistry techniques to refine binding models, predict the properties of virtual compounds, and prioritize synthetic targets. mdpi.comiosrjournals.org

Developing design principles for macrocyclization, where linear or simpler molecules are cyclized to pre-organize them for target binding, a strategy that can improve potency and selectivity. nih.gov

By combining these approaches, researchers can establish robust design principles to create targeted macrosphelide modulators with optimized therapeutic profiles for potential use in oncology and other diseases.

Q & A

Q. What experimental methodologies are employed to determine the stereochemical configuration of Macrosphelide C, and how do these approaches address potential ambiguities in structural elucidation?

this compound’s stereochemical configuration is typically resolved using nuclear magnetic resonance (NMR) spectroscopy combined with comparative analysis of synthetic stereoisomers. For instance, the structure of Macrosphelide D was confirmed by synthesizing its diastereomers and comparing their NMR profiles with the natural product . Researchers should employ advanced 2D NMR techniques (e.g., NOESY, COSY) to assign proton-proton proximities and coupling constants, supplemented by X-ray crystallography if crystalline derivatives are obtainable. Ambiguities in stereochemistry can be mitigated by synthesizing proposed configurations and validating against experimental data .

Q. How do researchers design in vitro assays to evaluate the cell adhesion inhibitory activity of this compound, and what control experiments are critical for validating IC50 measurements?

Standard assays involve co-culturing human leukemia cells (e.g., HL-60) with LPS-activated endothelial cells (e.g., HUVEC) and quantifying adhesion inhibition via fluorescence or microscopy. This compound’s IC50 (67.5 µM) was determined using dose-response curves with at least triplicate measurements . Controls must include:

- Solvent controls (e.g., DMSO) to exclude vehicle effects.

- Cytotoxicity assays (e.g., MTT or trypan blue exclusion) at tested concentrations to confirm bioactivity is not due to cell death.

- Positive controls (e.g., Macrosphelide A, IC50 = 3.5 µM) to benchmark assay validity .

Q. What are the key considerations for isolating this compound from microbial cultures, and how can contamination risks be minimized during extraction?

Isolation involves solvent extraction (e.g., ethyl acetate) of fungal broth followed by chromatographic purification (e.g., silica gel, HPLC). Key steps include:

- Strain selection : Use authenticated strains like Paraconiothyrium sporulosum FO-5050 .

- Culture optimization : Adjust media composition and fermentation duration to maximize yield.

- Contamination mitigation : Employ sterile filtration, UV-monitored chromatography, and LC-MS to confirm purity. Contaminants can skew biological activity data, necessitating rigorous spectroscopic validation (e.g., HRMS, <sup>13</sup>C NMR) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data (e.g., IC50 variations) of this compound across different experimental models?

Variations arise from differences in cell lines, assay conditions (e.g., LPS concentration), or solubility issues. To standardize results:

- Normalize data to internal controls and report inter-assay variability.

- Use isogenic cell lines to reduce genetic drift effects.

- Validate solubility via dynamic light scattering (DLS) or HPLC-UV to ensure compound integrity . Cross-study comparisons require transparent reporting of protocols, as seen in Macrosphelide A/B studies where cytotoxicity assays were explicitly detailed .

Q. What computational and experimental strategies are synergistic for investigating the structure-activity relationship (SAR) of this compound derivatives?

A combined approach involves:

- Molecular docking : Predict binding affinities to targets like E-selectin using crystal structures (PDB IDs).

- Synthetic modification : Introduce functional groups (e.g., acyloxy, halogen) at C-15 or C-16 to probe steric and electronic effects .

- Biological validation : Test derivatives in adhesion assays and correlate with computational predictions. For example, Macrosphelide B’s anti-metastatic activity was linked to sLex/E-selectin inhibition, guiding SAR refinement .

Q. What methodological challenges arise in scaling up the synthesis of this compound for in vivo studies, and how can enantiomeric purity be maintained?

Macrosphelide A’s 11-step synthesis (20% yield) highlights challenges in stereochemical control during macrolactonization . Strategies include:

- Asymmetric catalysis : Use chiral catalysts (e.g., Shiina lactonization) to preserve enantiopurity.

- Process optimization : Employ flow chemistry for exothermic steps (e.g., Diels-Alder reactions).